

# A Technical Guide to the Spectral Analysis of 4-Vinylphenol

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## Compound of Interest

Compound Name: 4-Vinylphenol

Cat. No.: B1222589

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectral data for **4-vinylphenol** (p-hydroxystyrene), a valuable monomer in the synthesis of various polymers and a significant compound in the food and beverage industry. This document details the nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectral properties of **4-vinylphenol**, including experimental protocols and data interpretation, to support its application in research and development.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of **4-vinylphenol**. Both  $^1\text{H}$  and  $^{13}\text{C}$  NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

### $^1\text{H}$ NMR Spectral Data

The  $^1\text{H}$  NMR spectrum of **4-vinylphenol** exhibits characteristic signals for the vinyl and aromatic protons. The chemical shifts ( $\delta$ ) are typically reported in parts per million (ppm) relative to a standard reference, such as tetramethylsilane (TMS).

Proton Assignment	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)
Vinyl H (trans to ring)	~6.65	dd	J = 17.6, 10.9
Vinyl H (cis to ring)	~5.60	dd	J = 10.9, 0.8
Vinyl H (geminal to ring)	~5.15	dd	J = 17.6, 0.8
Aromatic H (ortho to -OH)	~6.75	d	J = 8.5
Aromatic H (meta to -OH)	~7.25	d	J = 8.5
Hydroxyl H	Variable	br s	-

Note: The chemical shift of the hydroxyl proton is variable and depends on the solvent, concentration, and temperature.

## <sup>13</sup>C NMR Spectral Data

The <sup>13</sup>C NMR spectrum provides information on the carbon skeleton of **4-vinylphenol**.

Carbon Assignment	Chemical Shift ( $\delta$ , ppm)
C=CH <sub>2</sub>	~136.5
C=CH <sub>2</sub>	~113.0
Aromatic C (quaternary, attached to -OH)	~155.0
Aromatic C (quaternary, attached to vinyl)	~130.5
Aromatic CH (ortho to -OH)	~115.5
Aromatic CH (meta to -OH)	~127.5

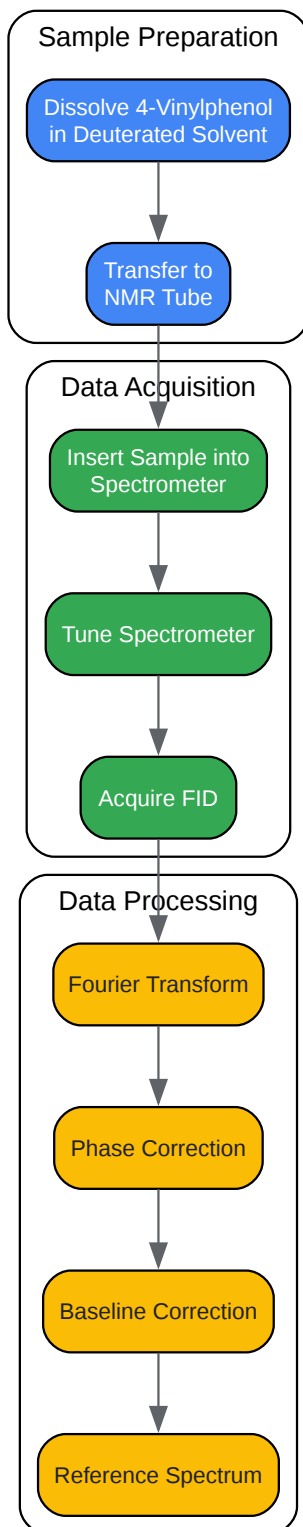
## Experimental Protocol for NMR Spectroscopy

A general protocol for obtaining NMR spectra of **4-vinylphenol** is as follows:

- **Sample Preparation:** Dissolve approximately 5-10 mg of **4-vinylphenol** in a suitable deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ , or  $\text{acetone-d}_6$ ) in an NMR tube. The choice of solvent can affect the chemical shifts, particularly that of the hydroxyl proton.
- **Instrument Setup:** Place the NMR tube in the spectrometer. The instrument is tuned to the appropriate frequency for either  $^1\text{H}$  or  $^{13}\text{C}$  nuclei.
- **Data Acquisition:** Acquire the free induction decay (FID) signal. For  $^{13}\text{C}$  NMR, broadband proton decoupling is typically used to simplify the spectrum to single lines for each carbon.
- **Data Processing:** Perform a Fourier transform on the FID to obtain the NMR spectrum. The spectrum is then phased and baseline corrected. Chemical shifts are referenced to the solvent peak or an internal standard (e.g., TMS).

Below is a diagram illustrating the general workflow for NMR spectroscopy.

## NMR Spectroscopy Workflow

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## NMR Spectroscopy Workflow

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

### IR Spectral Data

The IR spectrum of **4-vinylphenol** shows characteristic absorption bands for the hydroxyl, vinyl, and aromatic groups.

Wavenumber (cm <sup>-1</sup> )	Vibrational Mode	Functional Group
~3360 (broad)	O-H stretch	Phenolic -OH
~3080	=C-H stretch	Vinyl
~3030	=C-H stretch	Aromatic
~1630	C=C stretch	Vinyl
~1610, 1510, 1445	C=C stretch	Aromatic ring
~990, 910	=C-H bend (out-of-plane)	Vinyl
~830	C-H bend (out-of-plane)	1,4-disubstituted aromatic
~1240	C-O stretch	Phenol

Note: The broadness of the O-H stretching band is indicative of hydrogen bonding.

### Experimental Protocol for IR Spectroscopy

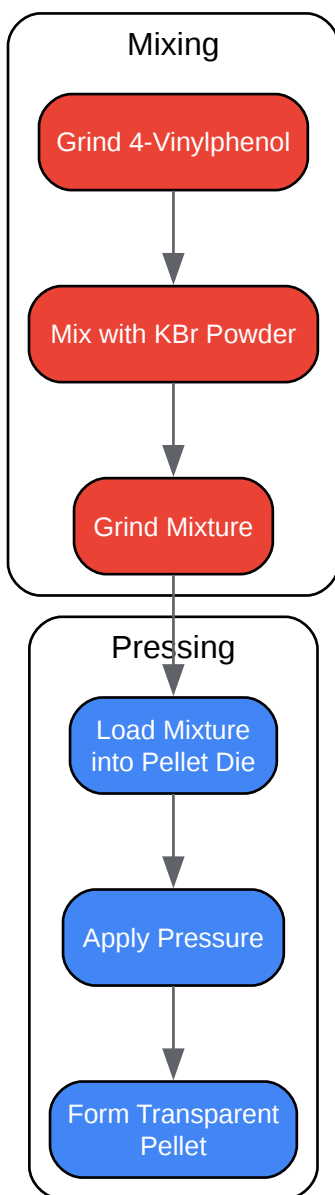
For a solid sample like **4-vinylphenol**, the KBr pellet method is commonly employed.

- **Sample Preparation:** Grind a small amount (1-2 mg) of **4-vinylphenol** with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
- **Pellet Formation:** Transfer the mixture to a pellet press and apply pressure to form a thin, transparent or translucent pellet.

- Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum. A background spectrum of a pure KBr pellet is typically run first and subtracted from the sample spectrum.

The workflow for preparing a KBr pellet for IR analysis is depicted below.

#### KBr Pellet Preparation for IR Spectroscopy



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#### KBr Pellet Preparation for IR Spectroscopy

## Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds with conjugated systems.

### UV-Vis Spectral Data

**4-Vinylphenol**, with its conjugated system of the vinyl group and the aromatic ring, exhibits a characteristic absorption maximum ( $\lambda_{\text{max}}$ ) in the UV region.

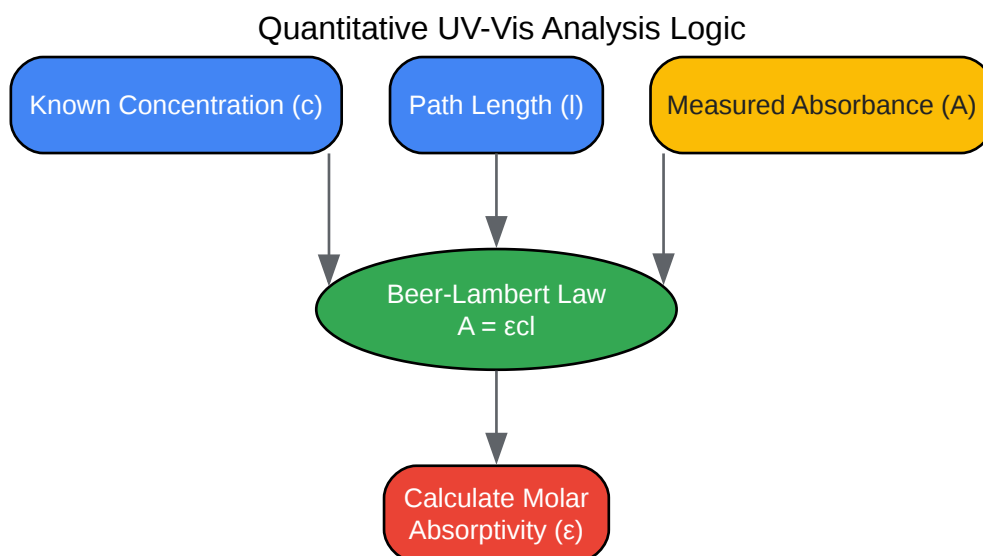
Solvent	$\lambda_{\text{max}}$ (nm)	Molar Absorptivity ( $\epsilon$ , $\text{L mol}^{-1} \text{cm}^{-1}$ )	$\log \epsilon$
Ethanol	~262	~57,500	3.76

The high molar absorptivity is indicative of an allowed  $\pi \rightarrow \pi^*$  transition within the conjugated system.

### Experimental Protocol for UV-Vis Spectroscopy

- Sample Preparation:** Prepare a stock solution of **4-vinylphenol** of known concentration in a suitable UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane). Prepare a series of dilutions from the stock solution to find an optimal concentration that gives an absorbance reading within the linear range of the instrument (typically 0.1 - 1.0).
- Instrument Setup:** Use a quartz cuvette with a defined path length (typically 1 cm). Fill the reference cuvette with the pure solvent and the sample cuvette with the **4-vinylphenol** solution.
- Data Acquisition:** Place the cuvettes in the spectrophotometer. Record the absorption spectrum over the desired wavelength range (e.g., 200-400 nm). The instrument automatically subtracts the absorbance of the solvent.

The logical relationship for a quantitative UV-Vis analysis is outlined in the following diagram.



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